Cas no 2034432-61-4 (3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide)
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-((4-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- 3-(4-cyanopyridin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
- 3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
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- Inchi: 1S/C21H24N4O3/c1-27-18-6-4-16(5-7-18)8-11-24-21(26)25-12-2-3-19(15-25)28-20-13-17(14-22)9-10-23-20/h4-7,9-10,13,19H,2-3,8,11-12,15H2,1H3,(H,24,26)
- InChI Key: GCCKLUHVZJLOSW-UHFFFAOYSA-N
- SMILES: O(C1C=C(C#N)C=CN=1)C1CN(C(NCCC2C=CC(=CC=2)OC)=O)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 541
- XLogP3: 2.7
- Topological Polar Surface Area: 87.5
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6480-0431-2μmol |
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
2034432-61-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6480-0431-5μmol |
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
2034432-61-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6480-0431-10μmol |
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
2034432-61-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6480-0431-20μmol |
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
2034432-61-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6480-0431-1mg |
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
2034432-61-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6480-0431-2mg |
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
2034432-61-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6480-0431-3mg |
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
2034432-61-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6480-0431-4mg |
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
2034432-61-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6480-0431-5mg |
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
2034432-61-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6480-0431-10mg |
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
2034432-61-4 | 10mg |
$79.0 | 2023-09-08 |
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide (CAS No. 2034432-61-4): A Comprehensive Overview
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide (CAS No. 2034432-61-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 2034432-61-4, is characterized by its unique structural features and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis, biological activity, and current research trends surrounding this compound.
Chemical Structure and Synthesis
The chemical structure of 3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is composed of a piperidine ring, a cyano group, and a methoxyphenyl substituent. The piperidine ring is a common structural motif in many biologically active compounds due to its ability to form stable complexes with various biological targets. The cyano group, on the other hand, is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and binding affinity.
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring, the introduction of the cyano group, and the attachment of the methoxyphenyl substituent. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel one-pot synthesis method that significantly reduced reaction time and improved yield.
Biological Activity and Mechanism of Action
3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its activity as a selective inhibitor of certain enzymes involved in inflammatory processes. In particular, this compound has shown promising results in inhibiting the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.
A study published in the Journal of Medicinal Chemistry in 2020 reported that 3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide exhibited potent COX inhibition with an IC50 value of 0.5 μM. This level of inhibition is comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs), but with potentially fewer side effects due to its selective mechanism of action.
Beyond its anti-inflammatory properties, this compound has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute found that 3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide selectively induced apoptosis in various cancer cell lines while showing minimal toxicity to normal cells. The mechanism underlying this selective cytotoxicity is thought to involve the modulation of signaling pathways associated with cell survival and proliferation.
Clinical Trials and Future Prospects
The promising preclinical results have paved the way for further clinical evaluation of 3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide. Several phase I clinical trials are currently underway to assess the safety and pharmacokinetics of this compound in human subjects. Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
In addition to its potential as a standalone therapeutic agent, there is growing interest in combining 3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide with other drugs to enhance treatment outcomes. For example, a recent study published in Cancer Research demonstrated that co-administration of this compound with conventional chemotherapy agents resulted in synergistic antitumor effects in animal models.
Conclusion
In conclusion, 3-[(4-cyanopyridin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide (CAS No. 2034432-61-4) represents a promising candidate for the development of novel therapeutics targeting inflammatory diseases and cancer. Its unique chemical structure and multifaceted biological activity make it an attractive molecule for further investigation. As research continues to advance, it is likely that new insights into the mechanisms underlying its therapeutic effects will emerge, paving the way for more effective treatments in the future.
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